molecular formula C23H19N3O5 B2914522 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203031-57-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2914522
CAS No.: 1203031-57-5
M. Wt: 417.421
InChI Key: WGNVAESOVUEYLV-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor pathways , making it a high-value target for therapeutic intervention. This compound covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR-mediated activation and survival of malignant B-cells. Its primary research applications are in the investigation of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Furthermore, because of BTK's role in Fc receptor signaling in macrophages and other innate immune cells, this inhibitor is also a vital tool for probing autoimmune and inflammatory disease mechanisms, including rheumatoid arthritis and lupus. By selectively disrupting BTK-dependent signaling cascades , researchers can elucidate the specific contributions of this kinase to disease pathology and evaluate the potential efficacy of BTK-targeted therapeutic strategies.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-2-26-17-5-3-4-6-19(17)31-18-9-7-14(11-16(18)22(26)27)24-23(28)25-15-8-10-20-21(12-15)30-13-29-20/h3-12H,2,13H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNVAESOVUEYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H20N2O4\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_4

This structure features a benzo[d][1,3]dioxole moiety linked to a dibenzo[b,f][1,4]oxazepine framework, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structural frameworks often exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : Many derivatives of dibenzo[b,f][1,4]oxazepine have been shown to inhibit specific enzymes linked to disease pathways.
  • Receptor Modulation : The presence of the benzo[d][1,3]dioxole group suggests potential interactions with neurotransmitter receptors.
  • Antioxidant Activity : Compounds in this class may exhibit free radical scavenging properties.

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this structure. For instance:

  • A study demonstrated that derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 10 to 20 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results suggest that the compound may serve as a potential antimicrobial agent .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of derivatives based on the dibenzo[b,f][1,4]oxazepine core. The study highlighted that one derivative showed an IC50 value of 16.19 μM against HCT-116 cells, demonstrating its effectiveness as a potential anticancer agent .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related compounds against biofilms formed by Staphylococcus epidermidis. The study found that certain derivatives exhibited up to 60% killing activity at concentrations ranging from 64 to 256 μM .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what critical parameters influence yield?

The compound is typically synthesized via urea-forming condensation reactions between substituted benzodioxolyl amines and dibenzooxazepin carbonyl derivatives. Key steps include:

  • Amine activation : Use of carbodiimides (e.g., DCC) to activate the benzodioxol-5-yl amine for nucleophilic attack.
  • Coupling optimization : Temperature control (60–80°C) and anhydrous conditions to minimize side reactions like hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
    A reported yield of 76.3% was achieved using a similar benzodioxol-containing intermediate under optimized conditions . Critical parameters include stoichiometric ratios (1:1.2 for amine:carbonyl), solvent polarity, and reaction time (12–24 hours) .

Q. How is the compound characterized spectroscopically, and what spectral markers confirm its structure?

Key spectroscopic techniques and markers:

  • ¹H-NMR :
    • δ 6.8–7.4 ppm : Aromatic protons from the benzodioxole and dibenzooxazepin moieties.
    • δ 4.2–4.5 ppm : Ethyl group protons (CH₂CH₃) adjacent to the oxazepin carbonyl.
  • ¹³C-NMR :
    • ~170 ppm : Urea carbonyl (C=O).
    • ~190 ppm : Oxazepin ketone (C=O).
  • IR : Bands at 1705 cm⁻¹ (urea C=O) and 1650 cm⁻¹ (oxazepin C=O) .
  • GCMS : Molecular ion peak at m/z 424 (calculated for C₂₃H₁₉N₃O₅) with fragmentation patterns matching the dibenzooxazepin core .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from conformational flexibility or solvent effects. Methodological approaches:

  • DFT calculations : Use Gaussian or ORCA to model the compound’s lowest-energy conformers in solvent (e.g., chloroform) and compare predicted vs. experimental shifts .
  • Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation (e.g., urea NH protons) causing peak splitting.
  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, a 2% impurity in GCMS (m/z 426) was identified as a regioisomer via HSQC correlation .

Q. What factorial design strategies optimize multi-step synthesis to improve yield and purity?

A 2³ factorial design can screen variables:

FactorLow (-1)High (+1)
Temperature (°C)6080
Solvent (polarity)TolueneDMF
Catalyst (mol%)0.52.0

Response variables : Yield (%), purity (HPLC).

  • Analysis : ANOVA identifies significant interactions (e.g., solvent-catalyst). For example, DMF with 2% catalyst increases yield by 15% but may reduce purity due to side reactions .
  • Validation : Confirm optimal conditions (e.g., 70°C, THF, 1.5% catalyst) in triplicate runs.

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Docking studies : Use AutoDock Vina to simulate binding to targets like GABA receptors (anticonsultant activity predicted in related dibenzooxazepins ).
  • MD simulations : GROMACS trajectories (100 ns) assess stability of urea-oxazepin interactions in lipid bilayers.
  • QM/MM : Hybrid calculations evaluate electron transfer at the urea carbonyl during metabolic oxidation .

Q. What strategies mitigate impurities (e.g., regioisomers) during synthesis?

  • Kinetic control : Lower reaction temperatures (≤60°C) favor the desired product over regioisomers.
  • Additives : Use molecular sieves to scavenge water, suppressing hydrolysis of intermediates.
  • Chromatographic separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve isomers. A study achieved >98% purity after optimizing mobile phase pH (4.5) .

Q. How does the compound’s electronic structure influence its stability under varying pH conditions?

  • pKa determination : Potentiometric titration reveals the urea NH proton’s pKa (~8.2), making it prone to deprotonation in basic media.
  • Degradation pathways :
    • Acidic conditions : Oxazepin ketone undergoes hydration (confirmed by LCMS at m/z 442).
    • Basic conditions : Urea cleavage generates benzodioxol-5-amine (m/z 151) .
  • Stabilization : Buffered formulations (pH 6–7) or lyophilization prevent degradation .

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